4-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid
Description
This compound is a pyrrole-substituted benzoic acid derivative characterized by a 1H-pyrrole ring substituted at the 1-position with a benzoic acid moiety and at the 3-, 2-, and 5-positions with ethoxycarbonyl, methyl, and phenyl groups, respectively.
Properties
IUPAC Name |
4-(3-ethoxycarbonyl-2-methyl-5-phenylpyrrol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-3-26-21(25)18-13-19(15-7-5-4-6-8-15)22(14(18)2)17-11-9-16(10-12-17)20(23)24/h4-13H,3H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJVUPVCMDIDAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura coupling reactions, which suggests that its targets could be related to carbon-carbon bond formation.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions, it can be hypothesized that it may interact with its targets through a similar mechanism. This involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions.
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling pathway. This pathway is widely applied in transition metal catalyzed carbon–carbon bond forming reactions. The compound, being an organoboron reagent, could play a role in the transmetalation step of the SM coupling.
Pharmacokinetics
Similar compounds are known to be metabolized into monoethyl phthalate, which can serve as a urinary biomarker indicating exposure to phthalate esters.
Biological Activity
4-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid, a compound with the molecular formula C21H19NO4 and a molecular weight of 349.386 g/mol, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following structural features:
- Molecular Formula : C21H19NO4
- Molecular Weight : 349.386 g/mol
- IUPAC Name : 4-(3-ethoxycarbonyl-2-methyl-5-phenylpyrrol-1-yl)benzoic acid
Research indicates that compounds similar to 4-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid may act through various biochemical pathways, particularly in carbon-carbon bond-forming reactions such as the Suzuki–Miyaura coupling. This pathway is crucial for synthesizing complex organic molecules, suggesting potential applications in medicinal chemistry.
Antinociceptive Activity
A study on pyrrole derivatives, including this compound, demonstrated significant analgesic effects in animal models. Specifically, it exhibited a dose-dependent protective effect against pain induced by acetic acid, showing up to 89.3% protection at optimal doses compared to acetylsalicylic acid as a reference .
| Compound | Dose Range (mg/kg) | Protection (%) |
|---|---|---|
| 4-[3-(Ethoxycarbonyl)-2-methyl-5-(3,4-dimethoxy-phenyl)-1H-pyrrol-1-yl]-2-hydroxy-benzoic acid | 1/10 to 1/40 of LD(50) | 89.3% |
Anticancer Activity
The compound's structural analogs have been evaluated for their anticancer properties. In vitro studies indicated that certain derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin. The presence of specific functional groups was found to enhance activity against these cell lines .
Case Studies
A notable study synthesized ten new pyrrole derivatives and assessed their analgesic properties. Among them, the derivative containing the ethoxycarbonyl group demonstrated lower acute toxicity (378 mg/kg) while providing substantial analgesic effects . This highlights the potential for developing safer analgesics based on this compound's structure.
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, similar compounds in its class have been metabolized into monoethyl phthalate, which can serve as a urinary biomarker for exposure to phthalate esters. Understanding the metabolism of these compounds is essential for assessing their safety and efficacy in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, such as substituted heterocycles linked to benzoic acid:
Table 1: Structural and Functional Comparison
Key Observations :
- Heterocycle Core : The target compound’s pyrrole ring differs from pyrazole () or benzimidazole (), altering electronic properties and binding interactions.
- Substituent Effects : The ethoxycarbonyl group in the target and enhances solubility and metabolic stability compared to nitro () or chlorine () substituents, which may increase reactivity or toxicity .
- Biological Activity : ’s pyrazole derivative is linked to pesticide research, while ’s nitro-substituted pyrrole may exhibit redox activity. The target compound’s lack of polar groups (e.g., hydroxyl in ) suggests reduced hydrogen-bonding capacity .
Q & A
Q. Table 1: Key Analytical Parameters for Structural Confirmation
Q. Table 2: Biological Activity of Structural Analogs
| Derivative | Assay Type | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Trifluoromethyl | Antimicrobial | 16 µg/mL (S. aureus) | |
| Methoxy-substituted | Antioxidant (DPPH) | 120 µM (EC₅₀) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
